(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
Brand Name:
Vulcanchem
CAS No.:
135729-78-1
VCID:
VC0103836
InChI:
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)
SMILES:
C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4
Molecular Formula:
C18H24N2O
Molecular Weight:
284.4 g/mol
(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide
CAS No.: 135729-78-1
Reference Standards
VCID: VC0103836
Molecular Formula: C18H24N2O
Molecular Weight: 284.4 g/mol
CAS No. | 135729-78-1 |
---|---|
Product Name | (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide |
Molecular Formula | C18H24N2O |
Molecular Weight | 284.4 g/mol |
IUPAC Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide |
Standard InChI | InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21) |
Standard InChIKey | UKUDKGCYXPIZRH-QGZVFWFLSA-N |
Isomeric SMILES | C1CCC2=C(C1)C=CC=C2C(=O)N[C@@H]3CN4CCC3CC4 |
SMILES | C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |
Canonical SMILES | C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4 |
Synonyms | 5,6,7,8-Tetrahydro-naphthalene-1-carboxylic acid (1-aza-bicyclo[2.2.2]oct-3-yl)-amide; |
PubChem Compound | 19769680 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume